molecular formula C4H10ClNO3S B2513134 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride CAS No. 2155856-53-2

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride

Cat. No.: B2513134
CAS No.: 2155856-53-2
M. Wt: 187.64
InChI Key: TVLUVTCQAMRHPC-UHFFFAOYSA-N
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Description

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride is a chemical compound with the molecular formula C4H9NO3S·HCl. It is a seven-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms.

Preparation Methods

The synthesis of 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing nitrogen, oxygen, and sulfur functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the seven-membered ring structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride can be compared with other similar compounds, such as:

This compound’s unique combination of nitrogen, oxygen, and sulfur atoms in a seven-membered ring structure distinguishes it from other related compounds, making it a valuable subject of study in various scientific fields.

Biological Activity

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a seven-membered ring containing sulfur and oxygen atoms. Its molecular formula is C₅H₈ClN₁O₂S, indicating the presence of functional groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of 1,5,2-oxathiazepane derivatives has been explored in various studies, highlighting their potential as therapeutic agents. Key areas of investigation include:

  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Certain compounds show promise in inhibiting bacterial growth.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders have been suggested.

Antitumor Activity

Research has indicated that oxathiazepane derivatives can exert significant cytotoxic effects against various cancer cell lines. A study reported the following IC₅₀ values for selected derivatives:

CompoundCell LineIC₅₀ (µg/mL)
Compound AA-431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BU251 (human glioblastoma)23.30 ± 0.35
Compound CWM793 (human melanoma)>1000

These findings suggest that specific structural modifications enhance the antitumor potency of these compounds .

Antimicrobial Properties

In addition to their antitumor activity, some oxathiazepane derivatives have demonstrated antimicrobial effects. For instance, a derivative was tested against various bacterial strains and exhibited notable inhibitory activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate the potential utility of these compounds in treating bacterial infections .

Neuropharmacological Effects

The neuropharmacological profile of oxathiazepane derivatives has also been investigated. Preliminary studies suggest that certain compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Case Study: Neuropharmacological Screening

A case study examined the effects of a specific oxathiazepane derivative on anxiety-like behaviors in animal models. The results showed a significant reduction in anxiety-related behaviors compared to control groups, suggesting a possible anxiolytic effect.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxathiazepane derivatives. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Ring Modifications : Alterations to the oxathiazepane ring can significantly impact both antitumor and antimicrobial activities.

Properties

IUPAC Name

1,5,2-oxathiazepane 5,5-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S.ClH/c6-9(7)3-1-5-8-2-4-9;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLUVTCQAMRHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCON1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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